3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide
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Overview
Description
3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps, including the introduction of the dimethylsulfamoyl group and the formation of the benzamide structure. Common synthetic routes may include:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce the amino group.
Sulfonation: The amino group can be converted to a dimethylsulfamoyl group using dimethyl sulfate and a suitable base.
Amidation: The final step involves the formation of the benzamide structure through a reaction with 2-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzamide moiety may also play a role in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylsulfamoyl)-N-(2-methylphenyl)benzamide: Similar structure but lacks the methyl group on the aromatic ring.
4-methyl-N-(2-methylphenyl)benzamide: Lacks the dimethylsulfamoyl group.
N-(2-methylphenyl)benzamide: Lacks both the dimethylsulfamoyl and methyl groups.
Uniqueness
3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide is unique due to the presence of both the dimethylsulfamoyl and methyl groups, which can influence its reactivity and interactions with molecular targets. This combination of functional groups provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-7-5-6-8-15(12)18-17(20)14-10-9-13(2)16(11-14)23(21,22)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQMWOONRNCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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